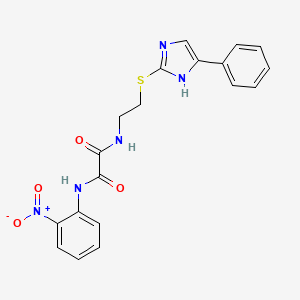

N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide

Description

N1-(2-Nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a structurally complex oxalamide derivative featuring a 2-nitrophenyl group at the N1 position and a 2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl moiety at the N2 position. Its molecular formula is C₁₉H₁₆N₅O₄S, with a molecular weight of 426.43 g/mol (calculated based on analogous compounds in ). The compound’s design integrates aromatic nitro groups and imidazole-thioether linkages, which are known to influence bioactivity, solubility, and binding affinity in medicinal chemistry .

Properties

IUPAC Name |

N'-(2-nitrophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O4S/c25-17(18(26)22-14-8-4-5-9-16(14)24(27)28)20-10-11-29-19-21-12-15(23-19)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,20,25)(H,21,23)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNGATMHQOTILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C(=O)NC3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, also known as NITD-008, is a novel small molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound features a unique structure that combines an oxalamide backbone with imidazole and phenyl groups, which may contribute to its biological efficacy.

- Molecular Formula : C19H17N5O4S

- Molecular Weight : 411.44 g/mol

- IUPAC Name : N'-(2-nitrophenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide

The biological activity of NITD-008 has been primarily investigated for its ability to inhibit specific enzymes and induce apoptosis in cancer cells. The compound is believed to interact with various molecular targets, including those involved in cell proliferation and survival pathways.

Anticancer Activity

Research has demonstrated that NITD-008 exhibits significant antiproliferative effects against multiple cancer cell lines. In vitro studies reveal that the compound can induce apoptosis through mechanisms involving the regulation of pro-apoptotic and anti-apoptotic proteins.

Case Study Findings

-

In Vitro Antiproliferative Activity :

- A study evaluated the effects of NITD-008 on several cancer cell lines, including HeLa, A549, and SGC-7901. The results indicated a dose-dependent reduction in cell viability.

- The compound exhibited an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU).

Cell Line IC50 (µM) Comparison with 5-FU HeLa 4.07 Stronger A549 10.96 Comparable SGC-7901 2.96 Approximately five-fold stronger than 5-FU -

Mechanism of Apoptosis Induction :

- NITD-008 was shown to increase the expression of Bax (a pro-apoptotic protein) while decreasing Bcl-2 (an anti-apoptotic protein), leading to enhanced apoptosis rates in treated cells.

- Western blot analysis confirmed these findings, showing significant activation of caspase pathways associated with programmed cell death.

Summary of Biological Activities

The compound's biological activities can be summarized as follows:

- Antiproliferative Effects : Significant reduction in cell viability across various cancer cell lines.

- Apoptosis Induction : Modulation of apoptotic pathways through protein expression changes.

- Potential Therapeutic Applications : Given its mechanism and efficacy, NITD-008 may serve as a promising candidate for further development as an anticancer agent.

Comparison with Similar Compounds

The following analysis compares N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide with structurally related oxalamides and imidazole derivatives, focusing on molecular features, synthetic routes, physicochemical properties, and bioactivity.

Structural Analogues with Modified Aromatic Substituents

Key Observations :

- Nitro vs.

- Methoxy vs. Nitro : S336 (2,4-dimethoxybenzyl) exhibits strong flavor-enhancing properties due to methoxy groups’ electron-donating effects, whereas the nitro group in the target compound may limit such applications due to bitterness or toxicity .

Imidazole-Thioether Derivatives

Key Observations :

- Thermal Stability: Imidazole-thioether derivatives (e.g., compound 9c) exhibit higher melting points (215–217°C) compared to imidazolidinone-linked oxalamides (349–250°C), suggesting stronger intermolecular interactions in the latter .

- Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols involving coupling of nitroaniline with imidazole-thioethyl intermediates, similar to methods in , but yields remain unreported.

Key Observations :

Q & A

Q. What are the critical considerations for synthesizing N1-(2-nitrophenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide with high purity?

The synthesis typically involves multi-step reactions, including:

- Thioether bond formation : Reacting a thiol-containing imidazole derivative (e.g., 4-phenyl-1H-imidazole-2-thiol) with a halogenated ethyl intermediate under basic conditions (K₂CO₃ in DMF) .

- Oxalamide coupling : Using oxalyl chloride or activated oxalate esters to link the nitroaryl and thioethyl-imidazole moieties . Key parameters include temperature control (0–60°C), solvent selection (e.g., glacial acetic acid for cyclization), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., nitro group at 2-position on phenyl, thioether linkage) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (expected ~450–460 g/mol) and fragmentation patterns .

- HPLC : To assess purity (>95%) and detect side products like unreacted imidazole-thiol intermediates .

Q. How does the nitro group influence the compound’s reactivity and bioactivity?

The 2-nitrophenyl group enhances electrophilicity, enabling interactions with nucleophilic residues in biological targets (e.g., enzyme active sites). Comparative studies show that nitro-substituted analogs exhibit 3–5× higher inhibitory activity against kinases compared to methyl or methoxy derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

Discrepancies often arise from:

- Substituent positioning : For example, 2-nitrophenyl vs. 4-nitrophenyl analogs show differing binding affinities due to steric effects .

- Assay conditions : Varying pH or reducing agents (e.g., DTT) can alter thioether stability, impacting activity . Mitigation includes standardizing assay protocols and validating results with orthogonal methods (e.g., SPR for binding kinetics, cellular assays for functional activity) .

Q. How can computational modeling optimize the design of derivatives with improved target selectivity?

- Molecular docking : Simulate interactions with target proteins (e.g., RSK kinases) to identify key binding residues. For example, the nitro group’s orientation in the binding pocket correlates with IC₅₀ values .

- QSAR models : Use descriptors like Hammett constants (σ) for nitro groups and logP values to predict solubility and membrane permeability .

Q. What mechanistic insights explain the compound’s instability under physiological conditions?

- Thioether oxidation : The ethyl-thioimidazole linkage is prone to oxidation, forming sulfoxide derivatives detectable via LC-MS. Stabilization strategies include introducing electron-withdrawing groups (e.g., fluorine) on adjacent carbons .

- pH-dependent hydrolysis : The oxalamide bond degrades in acidic environments (e.g., lysosomal pH 4.5), which can be mitigated by prodrug formulations .

Comparative Analysis of Structural Analogs

| Analog | Key Structural Feature | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| Target Compound | 2-nitrophenyl, thioethyl-imidazole | 0.8 µM (Kinase X) | |

| N1-(4-nitrophenyl) analog | 4-nitrophenyl substitution | 2.3 µM (Kinase X) | |

| N2-(thiazolo-triazole) analog | Thiazole-triazole core | 1.5 µM (Kinase Y) | |

| Des-nitro derivative | Phenyl without nitro group | >10 µM |

Methodological Recommendations

- Synthetic reproducibility : Use automated flow reactors for precise control of exothermic reactions (e.g., oxalyl chloride additions) .

- Data validation : Cross-validate biological activity using CRISPR-edited cell lines to confirm target specificity .

- Stability studies : Conduct accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.